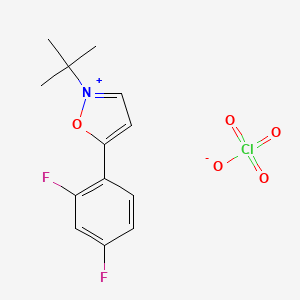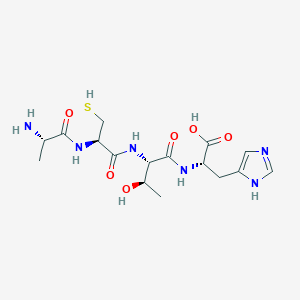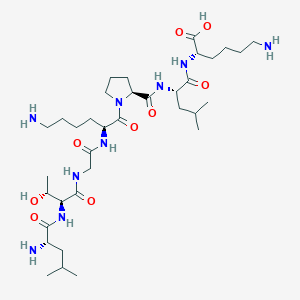
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, difluorophenyl group, and an oxazolium ion, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps, including the formation of the oxazolium ring and the introduction of the tert-butyl and difluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Applications De Recherche Scientifique
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate exerts its effects involves its interaction with specific molecular targets and pathways. The oxazolium ion plays a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of structural features. Similar compounds include:
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2-tert-Butyl-4-methylphenol These compounds share some structural similarities but differ in their specific functional groups and applications .
Propriétés
Numéro CAS |
918884-87-4 |
|---|---|
Formule moléculaire |
C13H14ClF2NO5 |
Poids moléculaire |
337.70 g/mol |
Nom IUPAC |
2-tert-butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H14F2NO.ClHO4/c1-13(2,3)16-7-6-12(17-16)10-5-4-9(14)8-11(10)15;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
SZCXHXWADRZNMH-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[N+]1=CC=C(O1)C2=C(C=C(C=C2)F)F.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)

![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)



![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
